molecular formula C6H14ClNO B12946731 6-Aminohexan-3-one hydrochloride

6-Aminohexan-3-one hydrochloride

Cat. No.: B12946731
M. Wt: 151.63 g/mol
InChI Key: DXUAHNHJODTKAR-UHFFFAOYSA-N
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Description

6-Aminohexan-3-one hydrochloride is an organic compound with the molecular formula C6H13NO·HCl. It is a derivative of hexanone, featuring an amino group at the sixth position and a ketone group at the third position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexan-3-one hydrochloride typically involves the reaction of 6-aminohexan-1-ol with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 6-aminohexan-1-ol.

    Reaction with Hydrochloric Acid: The amino alcohol is treated with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow technology to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Aminohexan-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminohexan-3-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexan-1-ol: A related compound with an amino group at the sixth position and a hydroxyl group at the first position.

    6-Aminohexanoic Acid: Features an amino group at the sixth position and a carboxylic acid group.

    6-Aminohexan-2-one: Similar structure but with the ketone group at the second position.

Uniqueness

6-Aminohexan-3-one hydrochloride is unique due to the specific positioning of the amino and ketone groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

6-aminohexan-3-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(8)4-3-5-7;/h2-5,7H2,1H3;1H

InChI Key

DXUAHNHJODTKAR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCN.Cl

Origin of Product

United States

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